Home > Products > Screening Compounds P5040 > Dichlorolissoclimide
Dichlorolissoclimide -

Dichlorolissoclimide

Catalog Number: EVT-1583277
CAS Number:
Molecular Formula: C20H29Cl2NO4
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dichlorolissoclimide is a natural product found in Pleurobranchus forskalii, Pleurobranchus albiguttatus, and Lissoclinum with data available.
Overview

Dichlorolissoclimide is a member of the lissoclimide family, which comprises unique succinimide-containing labdane diterpenoids. These compounds have garnered attention due to their potent cytotoxic properties and their ability to inhibit protein synthesis in eukaryotic cells. Dichlorolissoclimide, specifically, has been studied for its structural characteristics and biological activities, particularly its role in cancer research.

Source

Dichlorolissoclimide was initially isolated from the plant Pseudomonas forskalii, a source known for producing various bioactive compounds. The extraction and purification of dichlorolissoclimide typically involve advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) to separate it from other compounds present in the plant extract .

Classification

Dichlorolissoclimide belongs to the class of compounds known as diterpenoids, specifically categorized under the lissoclimides. These compounds are characterized by a bicyclic structure and contain a succinimide moiety, contributing to their biological activity. Its molecular formula is C20H28Cl2NO4C_{20}H_{28}Cl_2NO_4 .

Synthesis Analysis

Methods

The synthesis of dichlorolissoclimide can be achieved through several methods, including total synthesis and semi-synthesis. The semi-synthetic approach has been particularly effective, allowing researchers to produce significant quantities necessary for biological evaluation.

  1. Semi-Synthesis: This method often starts with simpler precursor compounds derived from natural sources or synthetic analogues. For instance, chlorolissoclimide can be synthesized through selective chlorination processes that introduce chlorine atoms at specific positions on the molecular framework .
  2. Total Synthesis: Researchers have developed total synthesis routes that involve multiple steps, including cyclization reactions and rearrangements. A notable approach involves using a thermal rearrangement of dichlorinated intermediates to yield the desired compound .

Technical Details

The synthesis often employs various techniques such as:

  • Chromatography: For purification and separation of the compound from reaction mixtures.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): To confirm the structure and purity of synthesized products.
  • Mass Spectrometry: For molecular weight determination and structural elucidation .
Molecular Structure Analysis

Structure

Dichlorolissoclimide features a complex bicyclic structure typical of lissoclimides, with two chlorine atoms incorporated into its molecular framework. The compound's structure can be represented as follows:

Molecular Formula C20H28Cl2NO4\text{Molecular Formula }C_{20}H_{28}Cl_2NO_4

Data

  • Molecular Weight: Approximately 440.14 g/mol (for the sodium adduct).
  • Spectroscopic Data: High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms the presence of two chlorine atoms through specific isotope clusters observed in the mass spectrum .
Chemical Reactions Analysis

Reactions

Dichlorolissoclimide participates in various chemical reactions that are crucial for its biological activity:

  1. Inhibition of Protein Synthesis: It acts by binding to ribosomal RNA, disrupting translation processes in eukaryotic cells.
  2. Reactivity with Biological Targets: The presence of chlorine atoms allows for halogen-π interactions with nucleic acid bases, enhancing its binding affinity to ribosomal sites involved in protein synthesis .

Technical Details

The mechanisms through which dichlorolissoclimide exerts its effects include:

  • Interaction with guanine residues in ribosomal RNA.
  • Competitive inhibition against natural substrates involved in translation .
Mechanism of Action

Process

Dichlorolissoclimide inhibits protein synthesis by targeting the eukaryotic ribosome:

  1. Binding: The compound binds to specific sites on the ribosome, preventing the assembly of amino acids into polypeptides.
  2. Disruption: This binding disrupts normal translation processes, leading to reduced protein production essential for cell survival and proliferation.

Data

Studies indicate that dichlorolissoclimide has an IC50 value of approximately 1.25 mM, indicating its potency as an inhibitor compared to other lissoclimides .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity due to the presence of halogen atoms, allowing for potential derivatization or interaction with nucleophiles.

Relevant Data or Analyses

Analytical techniques such as NMR and mass spectrometry are routinely employed to assess the purity and structural integrity of dichlorolissoclimide during synthesis and application studies .

Applications

Scientific Uses

Dichlorolissoclimide has several important applications in scientific research:

  1. Cancer Research: Used extensively in studies aimed at understanding its cytotoxic effects on cancer cell lines.
  2. Biochemical Studies: Serves as a tool for investigating protein synthesis mechanisms and ribosomal function.
  3. Drug Development: Potential lead compound for developing new anticancer agents based on its inhibitory properties against protein synthesis .
Introduction to Dichlorolissoclimide in Translational Inhibition Research

Historical Context of Marine Natural Product Discovery

The systematic exploration of marine natural products began in earnest in the mid-20th century, facilitated by advances in diving technologies like SCUBA and remotely operated vehicles (ROVs). Early efforts focused on conspicuous macroorganisms such as sponges, algae, and soft corals, yielding structurally unique halogenated terpenes and acetogenins. The 1950s discovery of nucleosides spongothymidine and spongouridine from the Caribbean sponge Cryptotethia crypta marked a paradigm shift, demonstrating the pharmaceutical potential of marine metabolites [3] [5].

Dichlorolissoclimide was first isolated in 1991 from the New Caledonian ascidian Lissoclinum voeltzkowi, with subsequent identification in the predatory sea slug Pleurobranchus forskalii in 2004. This rediscovery highlighted ecological relationships—P. forskalii accumulates the compound through feeding on ascidians—and expanded the known sources of lissoclimide-type diterpenes [2] [6]. The compound’s structural complexity, characterized by a labdane skeleton with two chlorine atoms, presented challenges for structural elucidation that required advanced NMR and mass spectrometry techniques [4].

Table 1: Key Milestones in Dichlorolissoclimide Research

YearDiscovery/AdvanceSignificance
1991Initial isolation from Lissoclinum voeltzkowiIdentified cytotoxic potential against carcinoma cell lines
2004Re-isolation from Pleurobranchus forskaliiRevealed predator-prey transfer in marine ecosystems
2006Mechanism elucidation (translation inhibition)Defined specific blockade of eukaryotic elongation factor 2 (eEF2)-dependent translocation
2019X-ray crystallography of ribosomal complexResolved halogen-π interactions stabilizing E-site binding

Role in Eukaryotic Translation Inhibition: Bridging Marine Biology and Cancer Therapeutics

Mechanism of Action

Dichlorolissoclimide exerts potent inhibition of protein synthesis by specifically targeting the elongation phase of translation. Biochemical assays using Krebs-2 ascites extracts demonstrated dose-dependent suppression of both cap-dependent and IRES-mediated translation, with an IC₅₀ of ~1.25 μM. Unlike initiation inhibitors, dichlorolissoclimide allows 80S ribosome formation but traps ribosomes on mRNA templates during translocation—a mechanism confirmed through polysome profiling [2]. The compound blocks eEF2-dependent translocation without affecting peptidyl transferase activity or aminoacyl-tRNA delivery to the A-site, mirroring cycloheximide’s action but with distinct structural interactions [2] [4].

Table 2: Comparative Analysis of Eukaryotic Translation Inhibitors

CompoundSourceTarget PhasePrimary MechanismSpecificity
DichlorolissoclimideMarine ascidian/molluskElongationeEF2-dependent translocation blockadeEukaryotes (yeast/human)
CycloheximideStreptomyces griseusElongationE-site tRNA release inhibitionEukaryotes
HomoharringtonineCephalotaxus spp.Initiation/Elongation80S ribosome dissociation blockadeEukaryotes (clinical use)
LactimidomycinStreptomyces spp.InitiationeIF4A helicase inhibitionEukaryotes

Structural Basis for Ribosomal Binding

High-resolution (3.1 Å) X-ray crystallography of dichlorolissoclimide analogs bound to the Saccharomyces cerevisiae 80S ribosome revealed critical interactions within the E-site of the large ribosomal subunit. The chlorine atoms engage in stabilizing halogen-π interactions with guanine nucleobases (e.g., G2794 in 25S rRNA), contributing ~1.8 kcal/mol binding energy. Synthetic congeners like C45—with "unnatural" C2=S/C3=S configurations—exhibited near-equivalent potency to natural dichlorolissoclimide by adopting twist-boat conformations that maintain halogen bonding [4]. This plasticity explains the compound’s efficacy despite stereochemical variations.

Therapeutic Implications

The translation machinery is hijacked in cancers to support oncoprotein synthesis and proliferation. Dichlorolissoclimide’s selectivity for rapidly dividing cells aligns with clinical observations:

  • Reversibly inhibits protein synthesis in HeLa cells (4-hour recovery post-washout) without disrupting DNA/RNA synthesis
  • Exhibits sub-micromolar cytotoxicity against P388 murine leukemia, melanoma (A2058), and prostate cancer (DU145) models [2] [4]
  • Synergizes with kinase inhibitors (e.g., imatinib) in preclinical leukemia studies by targeting parallel survival pathways [2]

Ongoing research explores synthetic analogs to enhance bioavailability and tumor specificity, positioning dichlorolissoclimide as a scaffold for novel translation-targeted oncology drugs [5].

Properties

Product Name

Dichlorolissoclimide

IUPAC Name

(3R)-3-[(1S)-2-[(1R,3S,4aR,6R,7R,8aR)-6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione

Molecular Formula

C20H29Cl2NO4

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27)/t10-,11+,12-,13+,14+,15+,17+,20-/m1/s1

InChI Key

RXKVVHDLUDIYSP-VVHTYQJQSA-N

Synonyms

dichlorolissoclimide

Canonical SMILES

CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C

Isomeric SMILES

C[C@]12C[C@H]([C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.